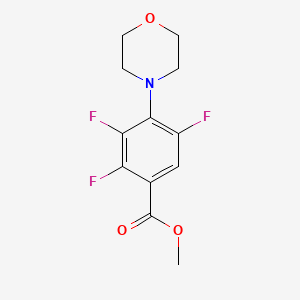

Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate

Description

Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with three fluorine atoms at positions 2, 3, and 5, and a morpholine ring at position 3. This compound is cataloged as a tertiary amine (Ref: 10-F517862) and is available for research purposes in quantities such as 5g .

Properties

IUPAC Name |

methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c1-18-12(17)7-6-8(13)11(10(15)9(7)14)16-2-4-19-5-3-16/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUVPFZAMPFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H12F3N1O2

- Molecular Weight : 273.23 g/mol

The presence of trifluoromethyl groups and morpholine moieties in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylated benzoates have shown effectiveness against various bacterial strains.

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Escherichia coli |

| Geranyl cinnamate ester | 11.7 | Streptococcus mutans, Bacillus subtilis |

These findings suggest that this compound may possess similar or enhanced activity against Gram-positive and Gram-negative bacteria due to its structural similarities with other active compounds .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | TBD |

| MCF7 (Breast) | TBD |

| A549 (Lung) | TBD |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The morpholine moiety may interact with enzyme active sites, inhibiting their function.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl groups can facilitate membrane penetration, leading to cellular disruption.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A study conducted by Ashraf et al. evaluated a series of trifluoromethylated benzoates for their antimicrobial properties. This compound was included in the screening and demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

In a separate investigation focused on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Scientific Research Applications

Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate is a synthetic compound under investigation for its potential biological activities. It has a molecular formula of C12H12F3NO3 and a molecular weight of 275.22 g/mol. The presence of trifluoromethyl groups and morpholine moieties in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For example, trifluoromethylated benzoate derivatives have demonstrated effectiveness against various bacterial strains. this compound may possess similar or enhanced activity against Gram-positive and Gram-negative bacteria due to its structural similarities with other active compounds.

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, Escherichia coli |

| Geranyl cinnamate ester | 11.7 | Streptococcus mutans, Bacillus subtilis |

One study evaluated a series of trifluoromethylated benzoates, including this compound, for their antimicrobial properties and demonstrated promising activity against both Gram-positive and Gram-negative bacteria. Other research has shown that morpholine substituents can produce highly potent molecules with antimicrobial activity .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | TBD |

| MCF7 (Breast) | TBD |

| A549 (Lung) | TBD |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest. The morpholine moiety may interact with enzyme active sites, inhibiting their function. The lipophilic nature of the trifluoromethyl groups can facilitate membrane penetration, leading to cellular disruption. Similar compounds have been shown to induce reactive oxygen species (ROS) generation in target cells.

Comparison with Similar Compounds

Agrochemical Methyl Esters

Methyl esters of benzoic acid derivatives are widely used in herbicides. Key examples include:

Key Differences :

- The target compound lacks the triazine ring found in agrochemical esters, which is critical for ALS inhibition. Instead, its morpholine group may facilitate interactions with biological targets (e.g., enzymes or receptors) in pharmaceutical contexts.

- Fluorine atoms enhance lipophilicity and oxidative stability compared to non-fluorinated herbicides.

Pharmaceutical Morpholine Derivatives

Morpholine rings are common in pharmaceuticals due to their solubility and bioavailability-enhancing properties. Examples include:

Key Differences :

- Unlike Aprepitant, which has a complex heterocyclic backbone, the target compound’s simpler structure may prioritize ease of synthesis and modification.

Natural Methyl Esters

Natural methyl esters, such as those found in plant resins, differ significantly in structure and application:

Key Differences :

- Natural esters typically feature long alkyl chains or diterpene backbones, making them structurally distinct from the aromatic target compound.

- The synthetic origin of the target compound allows for precise functionalization (e.g., fluorine, morpholine) unavailable in natural products.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate generally involves the following key steps:

- Introduction of fluorine atoms onto the aromatic ring at specific positions (2,3,5).

- Substitution at the 4-position of the benzene ring with a morpholin-4-yl group.

- Formation of the methyl ester at the benzoate moiety.

These steps are typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, followed by esterification or direct use of methyl ester derivatives as starting materials.

Palladium-Catalyzed Cross-Coupling for Morpholine Substitution

One of the most efficient methods to install the morpholine group at the 4-position of the fluorinated benzoate is via palladium-catalyzed amination of aryl halides. The typical procedure involves:

- Starting from methyl 2,3,5-trifluoro-4-bromobenzoate or a similar aryl bromide derivative.

- Using morpholine as the nucleophile.

- Employing a palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0).

- Using a base such as sodium carbonate or cesium carbonate.

- Conducting the reaction in polar aprotic solvents like 1,4-dioxane or a mixture of water and organic solvents (e.g., ethanol, acetonitrile).

- Heating the reaction mixture typically between 70°C and 90°C for 3 to 16 hours under inert atmosphere.

Example Reaction Conditions and Yields:

| Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Sodium carbonate | 1,4-dioxane, water | 90 | 16 | High | Efficient morpholine substitution on aryl bromide |

| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Water, acetonitrile | 70 | 3-15 | Moderate to High | Amination under mild conditions with good selectivity |

This method benefits from mild conditions and good functional group tolerance, allowing the preservation of the trifluoromethyl substituents on the aromatic ring.

Preparation of Fluorinated Aryl Bromide Precursors

The starting aryl bromides bearing the trifluoro substitution pattern are often prepared via selective halogenation of methyl trifluorobenzoates or through directed ortho-metalation followed by electrophilic bromination.

- Fluorination is achieved using electrophilic fluorinating agents or by using commercially available trifluorinated benzoic acid derivatives.

- Bromination is typically carried out using N-bromosuccinimide (NBS) or bromine under controlled conditions to selectively brominate the 4-position.

These intermediates are then purified by column chromatography or recrystallization before use in cross-coupling reactions.

Esterification and Purification

If the starting material is the benzoic acid derivative, methylation to form the methyl ester is performed using:

- Methanol with acid catalysis (e.g., sulfuric acid or hydrochloric acid).

- Alternatively, methyl iodide or dimethyl sulfate can be used in the presence of a base for methylation.

Purification is commonly performed by silica gel column chromatography using hexane/ethyl acetate mixtures, followed by recrystallization to obtain analytically pure this compound.

Representative Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Synthesis of methyl 4-bromo-2,3,5-trifluorobenzoate | Bromination of methyl trifluorobenzoate derivative | 70-80 | Selective bromination at 4-position |

| Palladium-catalyzed amination | Pd(dppf)Cl2, sodium carbonate, morpholine, 1,4-dioxane, 90°C, 16 h | 65-85 | Efficient morpholine substitution |

| Methyl ester formation (if needed) | Methanol, acid catalyst, reflux | >90 | Esterification of benzoic acid intermediates |

| Purification | Silica gel chromatography (Hexane:EtOAc gradient) | - | High purity product |

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the yield and purity. Sodium carbonate and cesium carbonate are preferred for their mildness and efficiency.

- The palladium catalyst with diphosphine ligands (e.g., dppf) shows superior activity and selectivity in the amination step.

- Reaction temperature around 80-90°C balances reaction rate and minimizes side reactions.

- The presence of multiple fluorine atoms on the aromatic ring can influence the electronic environment, requiring careful optimization of reaction conditions.

- One-pot procedures combining fluorination, bromination, and amination steps have been explored to streamline synthesis but require precise control of reaction parameters.

Q & A

Q. What synthetic strategies are commonly employed to introduce the morpholine moiety into fluorinated benzoate derivatives?

The morpholine group is typically introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, in related compounds (e.g., benzyl 3-fluoro-4-morpholinylphenylcarbamate), the morpholine ring is coupled to a fluorinated aromatic precursor under basic conditions (e.g., K2CO3 in DMF) at elevated temperatures (80–120°C) . Fluorine substituents at meta/para positions enhance the electrophilicity of the aromatic ring, facilitating SNAr with morpholine.

Q. Which analytical techniques are critical for confirming the regiochemistry of trifluorination in Methyl 2,3,5-trifluoro-4-morpholin-4-ylbenzoate?

- 19F NMR spectroscopy resolves distinct fluorine environments and confirms substitution patterns.

- X-ray crystallography (using programs like SHELXL ) provides unambiguous structural confirmation, particularly when fluorine atoms induce crystallographic disorder.

- High-resolution mass spectrometry (HRMS) validates molecular formula integrity.

Q. How can esterification be optimized in the final step of synthesizing this compound?

Esterification of the benzoic acid precursor is achieved via Fischer-Speier reaction (acid-catalyzed) or using coupling agents like DCC/DMAP. For methyl esters, methanol in acidic conditions (e.g., H2SO4) under reflux is standard. Purity is ensured via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. What experimental approaches mitigate competing side reactions during sequential fluorination and morpholine introduction?

- Protecting group strategies : Temporarily protect reactive sites (e.g., ester or amine groups) during fluorination using TMS or Boc groups.

- Stepwise fluorination : Use directed ortho-metalation (DoM) with LDA to control fluorine placement before morpholine coupling .

- Kinetic monitoring : Employ in situ IR or LC-MS to track reaction progress and isolate intermediates before side reactions dominate.

Q. How do electronic effects from fluorine substituents influence the reactivity of the morpholine ring in downstream applications?

Fluorine’s electron-withdrawing nature reduces electron density on the morpholine nitrogen, altering its nucleophilicity. This impacts:

- Catalytic activity : Reduced basicity may affect coordination in metal complexes.

- Hydrolytic stability : Enhanced resistance to ring-opening under acidic/basic conditions. Computational studies (DFT) are recommended to quantify these effects .

Q. What methodologies resolve discrepancies in crystallographic data caused by fluorine disorder?

- Twinned refinement : Use SHELXL’s TWIN/BASF commands to model overlapping domains in twinned crystals .

- Occupancy refinement : Assign partial occupancies to disordered fluorine atoms, constrained by chemical plausibility.

- Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., 100 K with a cryostream).

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for morpholine-fluorobenzoate derivatives?

- Contextualize experimental conditions : Solubility in DMSO vs. aqueous buffers varies drastically due to hydrogen-bonding capacity.

- Control crystallinity : Amorphous forms (via rapid precipitation) exhibit higher solubility than crystalline forms.

- Use standardized protocols : Follow USP/EP guidelines for solubility testing, as seen in pharmaceutical reference standards .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.